1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate involves the esterification of 5-chloroquinolin-8-ol with 2-methylpropan-2-yl acetate. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into various hydroquinoline derivatives.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the formulation of herbicides to protect crops from damage
Mechanism of Action
The compound acts as a herbicide safener by accelerating the detoxification process of herbicides in crops. It achieves this by enhancing the activity of enzymes involved in the metabolism of herbicides, thereby reducing their phytotoxic effects. The molecular targets include various detoxification enzymes and pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-((5-chloroquinolin-8-yl)oxy)acetate: Another ester derivative of 5-chloroquinolin-8-ol with similar properties.
Heptan-2-yl [(5-chloroquinolin-8-yl)oxy]acetate: A structurally similar compound with different alkyl chain length.
Uniqueness
1-((5-Chloroquinolin-8-yl)oxy)-2-methylpropan-2-yl acetate is unique due to its specific ester group, which imparts distinct physicochemical properties and enhances its effectiveness as a herbicide safener compared to other similar compounds .
Properties
Molecular Formula |
C15H16ClNO3 |
---|---|
Molecular Weight |
293.74 g/mol |
IUPAC Name |
[1-(5-chloroquinolin-8-yl)oxy-2-methylpropan-2-yl] acetate |
InChI |
InChI=1S/C15H16ClNO3/c1-10(18)20-15(2,3)9-19-13-7-6-12(16)11-5-4-8-17-14(11)13/h4-8H,9H2,1-3H3 |
InChI Key |
XUKVTVQAVQNOTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C)(C)COC1=C2C(=C(C=C1)Cl)C=CC=N2 |
Origin of Product |
United States |
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